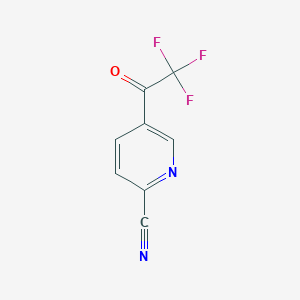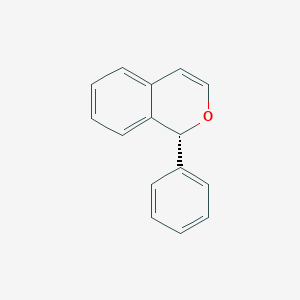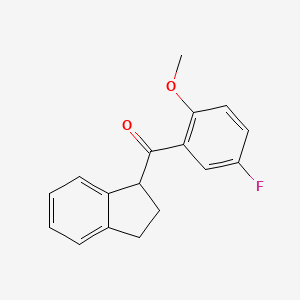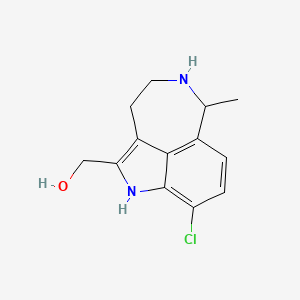
1H-AZEPINO(5,4,3-cd)INDOLE-2-METHANOL, 3,4,5,6-TETRAHYDRO-9-CHLORO-6-METHYL-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Azepino(5,4,3-cd)indole-2-methanol, 3,4,5,6-tetrahydro-9-chloro-6-methyl- is a complex organic compound belonging to the class of azepinoindoles. This compound is characterized by its unique structure, which includes an azepine ring fused to an indole core. The presence of a methanol group, a chlorine atom, and a methyl group further distinguishes it from other related compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepino(5,4,3-cd)indole-2-methanol, 3,4,5,6-tetrahydro-9-chloro-6-methyl- can be achieved through various synthetic routes. One common method involves the reaction of serotonin derivatives with aldehydes under basic conditions to form the azepinoindole structure . Another approach utilizes the Pictet-Spengler reaction, where serotonin reacts with amines under an oxygen atmosphere to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include refluxing the reaction mixture in methanol with a base such as triethylamine under an oxygen atmosphere . The reaction time and temperature are carefully controlled to maximize the yield of the desired product.
化学反应分析
Types of Reactions
1H-Azepino(5,4,3-cd)indole-2-methanol, 3,4,5,6-tetrahydro-9-chloro-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the indole or azepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the compound.
科学研究应用
1H-Azepino(5,4,3-cd)indole-2-methanol, 3,4,5,6-tetrahydro-9-chloro-6-methyl- has several scientific research applications:
作用机制
The mechanism of action of 1H-Azepino(5,4,3-cd)indole-2-methanol, 3,4,5,6-tetrahydro-9-chloro-6-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and other cellular processes .
相似化合物的比较
Similar Compounds
1H-Azepino(5,4,3-cd)indole, 3,4,5,6-tetrahydro-6-(2-methyl-1-propenyl)-: This compound shares a similar azepinoindole structure but differs in the substituents attached to the rings.
3,4,5,6-Tetrahydro-7-hydroxy-1H-azepino(5,4,3-cd)indole: Another related compound with a hydroxyl group instead of a methanol group.
Uniqueness
1H-Azepino(5,4,3-cd)indole-2-methanol, 3,4,5,6-tetrahydro-9-chloro-6-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
3889-03-0 |
|---|---|
分子式 |
C13H15ClN2O |
分子量 |
250.72 g/mol |
IUPAC 名称 |
(5-chloro-9-methyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)methanol |
InChI |
InChI=1S/C13H15ClN2O/c1-7-8-2-3-10(14)13-12(8)9(4-5-15-7)11(6-17)16-13/h2-3,7,15-17H,4-6H2,1H3 |
InChI 键 |
DCOVDJHRNPZGEB-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C3C(=C(NC3=C(C=C2)Cl)CO)CCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
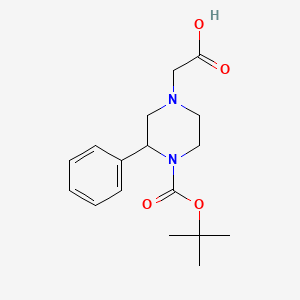
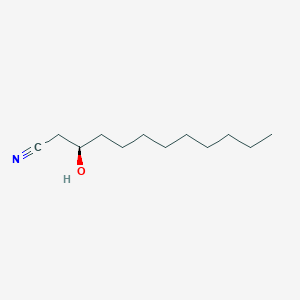
![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
![1-[Bis(propan-2-ylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14175749.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)
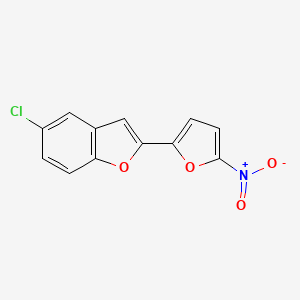
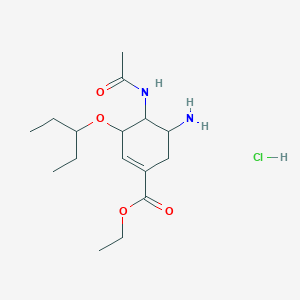

![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)
